

# vibrational spectroscopy of selenium oxyfluoride

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## Compound Focus: Selenium oxyfluoride

CAS No.: 7783-43-9

Cat. No.: S13259567

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## Structural Data for Selenoyl Fluoride

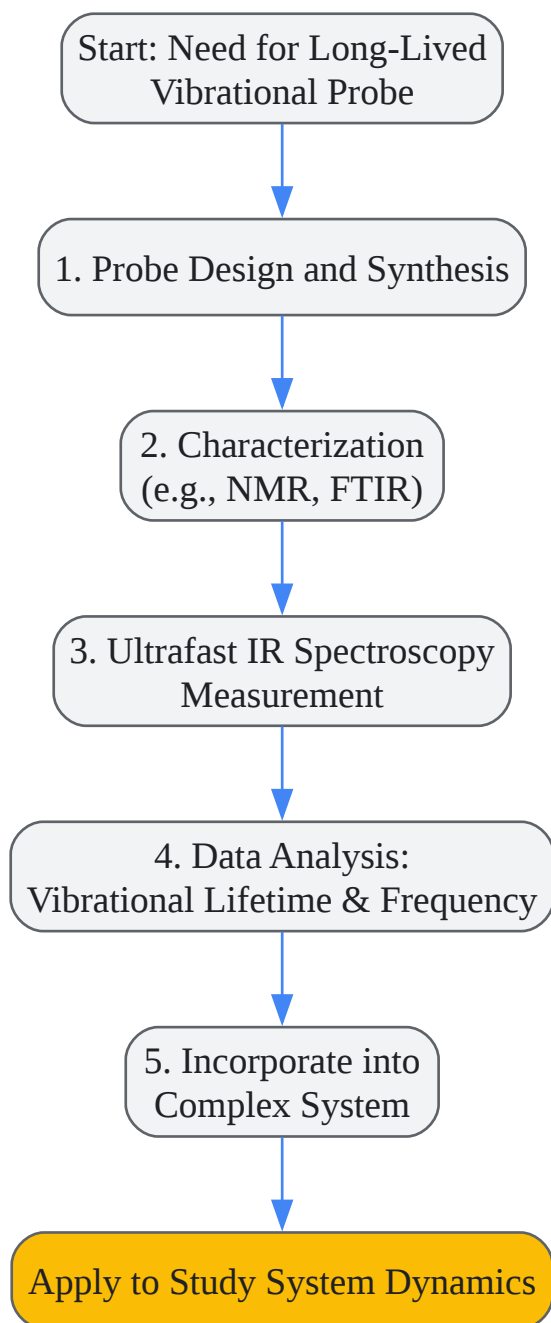
The table below summarizes the key structural parameters for **selenoyl fluoride (SeO<sub>2</sub>F<sub>2</sub>)**, which are fundamental for interpreting its vibrational modes [1].

Parameter	Value
Molecular Formula	SeO <sub>2</sub> F <sub>2</sub>
Molecular Shape	Distorted tetrahedron
O-Se-O Bond Angle	126.2°
F-Se-F Bond Angle	94.1°
O-Se-F Bond Angle	108.0°
Se=O Bond Length	1.575 Å
Se-F Bond Length	1.685 Å

## An Alternative Experimental Strategy

Although a direct protocol for **selenium oxyfluoride** is not available, a recent study on a related selenium compound provides a valuable methodological framework. Research into **aromatic selenocyanates** highlights their exceptionally long vibrational lifetimes (up to ~400-500 ps in complex solvents and over 1200 ps in simple solvents like CCl<sub>4</sub>), making them excellent probes for ultrafast infrared spectroscopy [2].

The logical workflow for developing and applying such a vibrational probe is outlined below. You can adapt this general methodology for investigating **selenium oxyfluorides**.



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*Experimental workflow for developing long-lifetime vibrational probes.*

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## References

1. Selenoyl fluoride [en.wikipedia.org]
2. Long Vibrational Lifetime R-Selenocyanate Probes for ... [pubmed.ncbi.nlm.nih.gov]

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